N,N-Diethylnipecotamide: A Comprehensive Technical Guide for Advanced Research
N,N-Diethylnipecotamide: A Comprehensive Technical Guide for Advanced Research
Introduction
N,N-Diethylnipecotamide, a derivative of piperidine-3-carboxylic acid (nipecotic acid), is a versatile chemical intermediate of significant interest to researchers and professionals in drug discovery and development. Its structural relationship to nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, positions N,N-Diethylnipecotamide as a valuable scaffold for the synthesis of novel therapeutics targeting the central nervous system (CNS).[1][2][3] This in-depth guide provides a comprehensive overview of N,N-Diethylnipecotamide, including its chemical identity, synthesis, potential mechanisms of action, and applications as a key building block in medicinal chemistry.
Part 1: Chemical Identity and Physicochemical Properties
N,N-Diethylnipecotamide is systematically known as N,N-Diethyl-3-piperidinecarboxamide.[4] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.
Table 1: Chemical Identifiers and Properties of N,N-Diethylnipecotamide
| Property | Value | Source |
| CAS Number | 3367-95-1 | [4] |
| Molecular Formula | C₁₀H₂₀N₂O | [4] |
| Molecular Weight | 184.28 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | ECHEMI |
| Boiling Point | 100 °C @ 0.30-32 Torr | ECHEMI |
| Density | 0.967 g/cm³ | ECHEMI |
| Refractive Index | n20/D 1.489 (lit.) | ECHEMI |
Synonyms:
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N,N-Diethyl-3-piperidinecarboxamide[4]
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3-Piperidinecarboxamide, N,N-diethyl-[4]
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Nipecotamide, N,N-diethyl-[4]
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3-[(Diethylamino)carbonyl]piperidine
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3-(Diethylcarboxamido)piperidine
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Piperidine-3-carboxylic acid diethylamide
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3-(Diethylcarbamoyl)piperidine[4]
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Diethylnipecotamide
Part 2: Synthesis of N,N-Diethylnipecotamide
The synthesis of N,N-Diethylnipecotamide is typically achieved through the amidation of a nipecotic acid derivative with diethylamine. The carboxylic acid of nipecotic acid must first be activated to facilitate the nucleophilic attack by diethylamine. A common and effective method involves the conversion of nipecotic acid to its corresponding acyl chloride.
Conceptual Synthesis Workflow
Caption: General synthesis pathway for N,N-Diethylnipecotamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic chemistry principles for amide synthesis. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
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Nipecotic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or other suitable base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Acyl Chloride Formation:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend nipecotic acid in anhydrous DCM.
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude nipecotoyl chloride hydrochloride is often used directly in the next step.
-
-
Amidation Reaction:
-
Dissolve the crude nipecotoyl chloride hydrochloride in fresh anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, prepare a solution of diethylamine (typically 2.2 to 3.0 equivalents) and triethylamine (as a base to neutralize the HCl byproduct, typically 2.2 to 3.0 equivalents) in anhydrous DCM.
-
Add the diethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N,N-Diethylnipecotamide.
-
Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.
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Part 3: Mechanism of Action and Pharmacological Relevance
While N,N-Diethylnipecotamide itself is not extensively characterized as a pharmacologically active agent, its structural similarity to nipecotic acid provides a strong rationale for its investigation in CNS drug discovery. Nipecotic acid is a well-established inhibitor of the GABA transporter 1 (GAT1), which is responsible for the reuptake of GABA from the synaptic cleft.[1] By inhibiting GAT1, nipecotic acid increases the concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
Derivatives of nipecotic acid are often synthesized to improve its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB).[1] The N-substitution on the piperidine ring with lipophilic groups is a common strategy to increase brain penetration.[1] The N,N-diethylamide moiety in N,N-Diethylnipecotamide may influence its binding affinity to GABA transporters or other potential targets.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized mechanism of action via GAT1 inhibition.
Part 4: Applications in Research and Drug Development
The primary application of N,N-Diethylnipecotamide is as a versatile intermediate in the synthesis of more complex and potent biologically active molecules. Its piperidine core and modifiable amide group make it an attractive starting material for combinatorial chemistry and lead optimization studies.
Reported applications of N,N-Diethylnipecotamide as a reactant include the synthesis of:
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Antituberculosis agents: The piperidine scaffold is a common feature in many antimycobacterial compounds.
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α7 Nicotinic Acetylcholine Receptor Agonists: These are targets for cognitive disorders such as Alzheimer's disease and schizophrenia.
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Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors: These have potential applications in the treatment of atherosclerosis.
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Platelet aggregation inhibitors: The design of novel antithrombotic agents often incorporates piperidine-based structures.[5]
Part 5: Analytical Methodologies
The characterization and purity assessment of N,N-Diethylnipecotamide and its derivatives are crucial for reliable research outcomes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard analytical techniques for this purpose.
General HPLC Method
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Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has sufficient absorbance (e.g., around 210-220 nm for the amide chromophore).
-
Quantification: Performed by creating a calibration curve with known concentrations of a purified standard.
General GC-MS Method
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
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Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
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Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure good separation and peak shape.
-
Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns of the diethylamide and piperidine moieties.
Conclusion
N,N-Diethylnipecotamide is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis and its structural relationship to the GABA uptake inhibitor nipecotic acid make it an important building block for the development of novel CNS-active compounds and other therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize N,N-Diethylnipecotamide in their research endeavors. Further investigation into its direct pharmacological properties is warranted to fully elucidate its potential.
References
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]
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Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]
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Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. PubMed. Available at: [Link]
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The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. Available at: [Link]
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3-Piperidinecarboxamide, N,N-diethyl-. NIST WebBook. Available at: [Link]
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Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4,4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat. PubMed Central. Available at: [Link]
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N,N-Diethyl-3-pyridinecarboxamide Manufacturer & Supplier China. Pipzine Chemicals. Available at: [Link]
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
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[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. Available at: [Link]
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ANALYTICAL METHODS. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Available at: [Link]/NBK441883/)
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